molecular formula C14H28N2O2 B2653873 tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate CAS No. 2080412-59-3

tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2653873
CAS No.: 2080412-59-3
M. Wt: 256.39
InChI Key: RJIHHCAFVXGKLC-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound with the molecular formula C14H28N2O2. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology and Medicine: The compound is studied for its potential biological activity. It may be used in the development of pharmaceuticals, particularly as a precursor for drug candidates targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate (Cs2CO3) and a catalyst like tetrabutylammonium iodide (TBAI) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

  • tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
  • tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
  • tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate

Uniqueness: tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its chemical reactivity. This structural feature distinguishes it from other similar compounds and can affect its biological activity and applications .

Properties

IUPAC Name

tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)14(7-8-15-9-14)10-16-11(17)18-13(4,5)6/h15H,7-10H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIHHCAFVXGKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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